molecular formula C7H3BrF3N3O B2395811 1-Azido-2-bromo-4-(trifluoromethoxy)benzene CAS No. 2470435-17-5

1-Azido-2-bromo-4-(trifluoromethoxy)benzene

Cat. No.: B2395811
CAS No.: 2470435-17-5
M. Wt: 282.02
InChI Key: DKRATENNCARFCX-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-4-(trifluoromethoxy)benzene is an organic compound with significant interest in various fields of scientific research. It is characterized by the presence of an azido group, a bromo substituent, and a trifluoromethoxy group attached to a benzene ring. This unique combination of functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-bromo-4-(trifluoromethoxy)benzene can be synthesized through multiple synthetic routes. One common method involves the reaction of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the efficient formation of the azido group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-bromo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Azido-2-bromo-4-(trifluoromethoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: Employed in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.

    Medicine: Investigated for potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-4-(trifluoromethoxy)benzene involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The bromo substituent can undergo nucleophilic substitution, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

  • 1-Azido-4-(trifluoromethyl)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 1-Azido-2-bromo-4-(methoxy)benzene

Uniqueness: 1-Azido-2-bromo-4-(trifluoromethoxy)benzene is unique due to the presence of both azido and bromo substituents along with the trifluoromethoxy group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science.

Properties

IUPAC Name

1-azido-2-bromo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRATENNCARFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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